2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine
Overview
Description
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C10H5Cl2FN2 and its molecular weight is 243.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly those with potential as kinase inhibitors. In a study focusing on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, researchers aimed to discover new kinase inhibitors. They successfully synthesized two series of compounds, demonstrating the utility of this compound in producing biologically relevant molecules (Wada et al., 2012).
Medicinal Chemistry and Drug Design
The compound also plays a significant role in the field of medicinal chemistry, serving as a building block for the synthesis of complex molecules with potential therapeutic applications. An improved process for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, starting from α-fluoroacetic ester, highlighted the compound's significance in medicinal chemistry. This method offered mild reaction conditions and was deemed suitable for industrial production, underscoring the compound's relevance in drug development and design (Bin, 2004).
Anticancer Research
This compound's derivatives, particularly fluoropyrimidines, have been extensively studied for their anticancer properties. Fluoropyrimidines like 5-fluorouracil and capecitabine are crucial in treating various cancers. Despite their therapeutic benefits, these compounds can induce cardiotoxicity, a serious side effect that necessitates further research to understand and mitigate such adverse effects. This area of research is crucial for improving the safety and efficacy of fluoropyrimidine-based cancer treatments (Depetris et al., 2018).
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-3-1-6(2-4-7)9-8(13)5-14-10(12)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOBVHBIQJCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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